molecular formula C17H22FN3O2 B2624872 N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-fluoro-3-methylphenyl)propanamide CAS No. 2034496-66-5

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-fluoro-3-methylphenyl)propanamide

Cat. No.: B2624872
CAS No.: 2034496-66-5
M. Wt: 319.38
InChI Key: XLLXIENNZQGBIH-UHFFFAOYSA-N
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Description

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-fluoro-3-methylphenyl)propanamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-fluoro-3-methylphenyl)propanamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole derivative: The starting material, 1H-imidazole, is reacted with an appropriate alkylating agent to introduce the ethoxyethyl group.

    Introduction of the fluoro-methylphenyl group: The intermediate product is then subjected to a Friedel-Crafts acylation reaction to attach the 4-fluoro-3-methylphenyl group.

    Amidation: The final step involves the reaction of the intermediate with a suitable amine to form the propanamide moiety.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to increase yield and purity. This can include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-fluoro-3-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the amide group to an amine.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the imidazole ring or the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxyl derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-fluoro-3-methylphenyl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism by which N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-fluoro-3-methylphenyl)propanamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-chloro-3-methylphenyl)propanamide
  • N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-bromo-3-methylphenyl)propanamide

Uniqueness

N-(2-(2-(1H-imidazol-1-yl)ethoxy)ethyl)-3-(4-fluoro-3-methylphenyl)propanamide is unique due to the presence of the fluoro group, which can significantly influence its chemical and biological properties. The fluoro group can enhance the compound’s stability, bioavailability, and binding affinity to molecular targets compared to its chloro or bromo analogs.

Properties

IUPAC Name

3-(4-fluoro-3-methylphenyl)-N-[2-(2-imidazol-1-ylethoxy)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22FN3O2/c1-14-12-15(2-4-16(14)18)3-5-17(22)20-7-10-23-11-9-21-8-6-19-13-21/h2,4,6,8,12-13H,3,5,7,9-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLLXIENNZQGBIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)CCC(=O)NCCOCCN2C=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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